molecular formula C10H22N2O2 B6278561 tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate CAS No. 2163659-37-6

tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate

Cat. No.: B6278561
CAS No.: 2163659-37-6
M. Wt: 202.3
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Description

tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate: is a chemical compound with the molecular formula C11H24N2O2. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-methyl-2-(methylamino)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions[][3].

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules and in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate biochemical pathways and molecular mechanisms .

Medicine: In pharmaceutical research, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in the synthesis of novel drug candidates .

Industry: The compound finds applications in the chemical industry as an intermediate in the production of various chemicals and materials. It is used in the manufacture of polymers, coatings, and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

  • tert-butyl N-[2-(methylamino)ethyl]carbamate
  • tert-butyl N-[2-(dimethylamino)ethyl]carbamate
  • tert-butyl N-[2-(ethylamino)ethyl]carbamate

Comparison: tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets .

Properties

CAS No.

2163659-37-6

Molecular Formula

C10H22N2O2

Molecular Weight

202.3

Purity

95

Origin of Product

United States

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